Guanadrel

Description

Properties

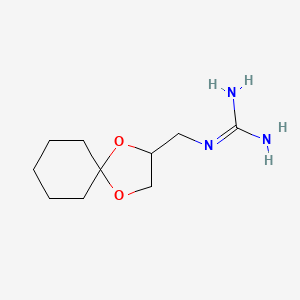

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNRIOWIXYZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22195-34-2 (sulfate[2:1]) | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048533 | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e+00 g/L | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40580-59-4 | |

| Record name | Guanadrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40580-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanadrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanadrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANADREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Guanadrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.5-215 | |

| Record name | Guanadrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00226 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to Guanadrel Sulfate: Chemical Structure, Properties, and Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of guanadrel sulfate, a postganglionic adrenergic blocking agent previously utilized for the management of hypertension.[1] The document details its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Structure

This compound is a spiroketal derived from the condensation of cyclohexanone with the hydroxy groups of 1-(2,3-dihydroxypropyl)guanidine.[1] It is clinically administered as this compound sulfate, an organic sulfate salt formed by the reaction of two equivalents of this compound with one equivalent of sulfuric acid.[2][3]

| Identifier | This compound (Free Base) | This compound Sulfate (2:1 Salt) |

| IUPAC Name | 2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine[1] | bis(N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine); sulfuric acid[4] |

| CAS Number | 40580-59-4[1][5] | 22195-34-2[2][4] |

| Molecular Formula | C₁₀H₁₉N₃O₂[1][5] | C₂₀H₄₀N₆O₈S[2][4] |

| Molecular Weight | 213.28 g/mol [5] | 524.63 g/mol [4][6] |

| Canonical SMILES | C1CCC2(CC1)OCC(O2)CN=C(N)N[1] | OS(O)(=O)=O.NC(=N)NCC1COC2(CCCCC2)O1.NC(=N)NCC1COC2(CCCCC2)O1[4] |

| InChI | InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13)[1][5] | InChI=1S/2C10H19N3O2.H2O4S/c211-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10;1-5(2,3)4/h28H,1-7H2,(H4,11,12,13);(H2,1,2,3,4)[2][4] |

| InChIKey | HPBNRIOWIXYZFK-UHFFFAOYSA-N[5] | RTEVGQJRTFFMLL-UHFFFAOYSA-N[4][7] |

Physicochemical Properties

This compound sulfate is a solid compound with defined physicochemical characteristics that influence its formulation and biological activity.

| Property | Value | Source |

| Physical Description | Solid | [1] |

| Melting Point | 213.5-215 °C | [1][7] |

| Water Solubility | 1.73 - 1.93 mg/mL (Predicted) | [4][7] |

| logP | -0.18 to 0.68 (Predicted) | [4][7] |

| pKa (Strongest Basic) | 12.02 - 12.56 (Predicted) | [4][7] |

| Hydrogen Bond Donors | 3 (Base: 2) | [4][7] |

| Hydrogen Bond Acceptors | 5 | [4][7] |

| Rotatable Bond Count | 4 | [4] |

Pharmacology

Mechanism of Action

This compound is a postganglionic adrenergic neuron-blocking agent.[5] Its antihypertensive effect is achieved by inhibiting the function of the peripheral sympathetic nervous system.[2] The mechanism involves several steps:

-

Uptake: this compound is actively transported into sympathetic neurons via the norepinephrine transporter (NET), the same pump responsible for norepinephrine reuptake.[5][8]

-

Vesicular Sequestration: Once inside the neuron, this compound is concentrated in the adrenergic storage vesicles.

-

Norepinephrine Displacement: this compound slowly displaces norepinephrine from these storage vesicles, leading to a gradual depletion of available catecholamines.[5][9]

-

Inhibition of Release: This depletion prevents the release of norepinephrine in response to sympathetic nerve stimulation.[1][7]

-

Pharmacological Effect: The resulting reduction in neurotransmitter release leads to decreased arteriolar vasoconstriction, which in turn lowers blood pressure.[5][9]

References

- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound sulfate (CHEBI:5556) [ebi.ac.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. KEGG DRUG: this compound sulfate [genome.jp]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

Guanadrel's Dual-Action Mechanism on Norepinephrine Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel is a postganglionic adrenergic blocking agent, formerly utilized as an antihypertensive medication.[1][2] Its therapeutic effect stems from a sophisticated and potent interaction with the sympathetic nervous system's core machinery for norepinephrine (NE) signaling. This compound works by controlling nerve impulses along specific nerve pathways, leading to the relaxation of blood vessels and a subsequent lowering of blood pressure.[3][4][5] This guide provides an in-depth examination of this compound's molecular mechanism, focusing on its dual impact on norepinephrine uptake and vesicular release. We will detail the experimental protocols used to characterize these effects and present quantitative data in a structured format.

Core Mechanism: Hijacking the Norepinephrine Lifecycle

This compound's primary mechanism of action is twofold, effectively acting as a "Trojan horse" within the presynaptic adrenergic neuron:

-

Uptake via Norepinephrine Transporter (NET): this compound is a substrate for the norepinephrine transporter (SLC6A2), the primary mechanism for clearing NE from the synaptic cleft.[6] This allows the drug to be actively transported from the synapse into the neuronal cytoplasm, concentrating it at its site of action.

-

Vesicular Sequestration and NE Displacement: Once inside the neuron, this compound is recognized and transported by the vesicular monoamine transporter (VMAT) into neurotransmitter storage vesicles. Within these vesicles, this compound progressively displaces norepinephrine, leading to a depletion of available NE stores.[1][6]

The ultimate result of this process is a profound reduction in the amount of norepinephrine released upon sympathetic nerve stimulation, thereby blocking adrenergic transmission.[1][3]

Interaction with the Norepinephrine Transporter (NET)

This compound's entry into the presynaptic neuron is a critical first step, mediated entirely by the norepinephrine transporter (NET).[6] By acting as a substrate, it competes with endogenous norepinephrine for transport. This action is foundational to its classification as an adrenergic neuron blocking agent.

Quantitative Data: NET Interaction Parameters

| Parameter | Symbol | Definition | Significance for this compound |

| Inhibitor Constant | Kᵢ | The concentration of a competing ligand (inhibitor) that would occupy 50% of the transporters at equilibrium in a radioligand binding assay. A lower Kᵢ indicates higher binding affinity. | Would quantify this compound's direct binding affinity to the NET protein relative to other ligands. |

| Half Maximal Inhibitory Concentration | IC₅₀ | The concentration of an inhibitor that is required to inhibit 50% of a specific biological or biochemical function (e.g., norepinephrine uptake). | Would quantify the functional potency of this compound in blocking norepinephrine reuptake in a cellular or synaptosomal assay. |

Experimental Protocol: In Vitro Norepinephrine Uptake Inhibition Assay

This assay quantifies a compound's ability to inhibit the uptake of norepinephrine into cells or nerve terminals.

Objective: To determine the IC₅₀ value of this compound for the human norepinephrine transporter (hNET).

Materials:

-

HEK-293 cells stably expressing hNET (or alternatively, rat brain synaptosome preparations).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Krebs-Ringer-HEPES (KRH) assay buffer.

-

[³H]Norepinephrine (radiolabeled tracer).

-

Desipramine (a known potent NET inhibitor, used as a positive control and for defining non-specific binding).

-

Test compound: this compound sulfate.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Cell Plating: hNET-expressing HEK-293 cells are seeded into 24- or 96-well plates and cultured to form a confluent monolayer.

-

Preparation: On the day of the assay, the culture medium is removed, and cells are washed gently with KRH buffer.

-

Compound Addition: Serial dilutions of this compound are prepared in KRH buffer. The diluted compound is added to the appropriate wells. Control wells receive buffer only (total uptake) or a high concentration of desipramine (non-specific uptake).

-

Assay Initiation: The assay is initiated by adding a fixed concentration of [³H]Norepinephrine to all wells.

-

Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for transporter activity.

-

Termination: The incubation is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular tracer.

-

Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of specific norepinephrine uptake (total uptake - non-specific uptake), yielding the IC₅₀ value.

Experimental Workflow: NET Uptake Assay

References

- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

In Vitro Effects of Guanadrel on Sympathetic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel is a postganglionic adrenergic neuron-blocking agent that has been utilized as an antihypertensive agent. Its primary mechanism of action involves the inhibition of sympathetic nervous system activity. By displacing norepinephrine from its storage vesicles in sympathetic nerve endings, this compound effectively reduces the amount of this key neurotransmitter released upon nerve stimulation. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on sympathetic neurons, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a "false" neurotransmitter. It is taken up into sympathetic neurons by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[1] Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine. This leads to a gradual depletion of norepinephrine stores within the nerve terminal. Consequently, when the sympathetic neuron is activated, less norepinephrine is released, resulting in a diminished adrenergic response.[1]

Quantitative Data Summary

| Parameter | Treatment Group | Value | Unit | Study Population | Citation |

| Plasma Norepinephrine Levels | Placebo | 1.28 ± 0.09 | nM | Human | [2] |

| This compound | 0.85 ± 0.06 | nM | Human | [2] | |

| Extravascular Norepinephrine Release Rate | Placebo | 7.1 ± 0.7 | nmol/min per m² | Human | [2] |

| This compound | 4.0 ± 0.2 | nmol/min per m² | Human | [2] |

Table 1: Effects of this compound on Norepinephrine Dynamics in Humans. This table summarizes the in vivo effects of this compound on plasma norepinephrine levels and extravascular norepinephrine release rate in human subjects.

Experimental Protocols

Isolation and Culture of Rodent Superior Cervical Ganglion (SCG) Neurons

A common in vitro model for studying sympathetic neurons involves the primary culture of cells from the superior cervical ganglia (SCG) of rodents.

Materials:

-

Neonatal rat or mouse pups (P0-P3)

-

Dissection medium (e.g., Leibovitz's L-15 medium)

-

Enzyme solution (e.g., trypsin, collagenase)

-

Culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and nerve growth factor (NGF))

-

Coated culture plates (e.g., with poly-D-lysine and laminin)

-

Standard cell culture incubator (37°C, 5% CO2)

Protocol:

-

Dissection: Euthanize neonatal pups according to approved animal care protocols. Dissect the superior cervical ganglia under a stereomicroscope in sterile dissection medium.

-

Enzymatic Digestion: Transfer the ganglia to an enzyme solution (e.g., 0.25% trypsin) and incubate at 37°C for a specified time (e.g., 20-30 minutes) to dissociate the tissue.

-

Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the cells onto coated culture dishes.

-

Maintenance: Maintain the neuronal cultures in a humidified incubator, changing the medium every 2-3 days. The presence of NGF is crucial for the survival and growth of sympathetic neurons in culture.

[³H]-Norepinephrine Uptake Assay

This assay is used to quantify the uptake of norepinephrine into cultured sympathetic neurons and to assess the inhibitory effects of compounds like this compound.

Materials:

-

Cultured sympathetic neurons

-

[³H]-Norepinephrine (radiolabeled)

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Scintillation fluid and counter

-

Test compound (this compound)

Protocol:

-

Pre-incubation: Wash the cultured neurons with uptake buffer. Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Uptake: Add [³H]-Norepinephrine to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lysis and Measurement: Lyse the cells and measure the amount of radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity in this compound-treated cells to control cells to determine the inhibition of norepinephrine uptake. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake. While a specific IC50 for this compound in this assay is not available in the cited literature, a similar compound, xylamine, has an IC50 of approximately 0.3 µM for inhibiting [³H]-norepinephrine uptake in organ-cultured rat SCG.[3]

Neuronal Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This can be used to determine if this compound has any cytotoxic effects on sympathetic neurons.

Materials:

-

Cultured sympathetic neurons

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Treatment: Treat cultured neurons with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of this compound-treated cells to control cells to determine any effect on cell viability.[4][5][6][7][8]

Signaling Pathways and Visualizations

The primary action of this compound is at the level of the norepinephrine transporter and storage vesicles. The downstream effects are a consequence of reduced norepinephrine release and subsequent decreased activation of adrenergic receptors on target tissues.

Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound is taken up by the norepinephrine transporter (NET) into the sympathetic neuron terminal, where it displaces norepinephrine (NE) from synaptic vesicles, leading to reduced NE release and decreased signaling at the postsynaptic adrenergic receptor.

Figure 2: [³H]-Norepinephrine Uptake Assay Workflow. This diagram outlines the key steps in performing a radiolabeled norepinephrine uptake assay to determine the inhibitory effect of this compound on sympathetic neurons.

Figure 3: Logical Flow of this compound's Antihypertensive Effect. This diagram shows the logical progression from this compound administration to its ultimate physiological effect of lowering blood pressure through its actions on sympathetic neurons.

Conclusion

In vitro studies of this compound on sympathetic neurons are essential for a detailed understanding of its pharmacological profile. The primary mechanism involves its uptake via the norepinephrine transporter and subsequent displacement of norepinephrine from vesicular stores, leading to a reduction in sympathetic neurotransmission. While specific in vitro quantitative data for this compound is limited in publicly accessible literature, the experimental protocols described here provide a framework for conducting such studies. Further in vitro research would be valuable to precisely quantify its potency and to explore any potential effects on neuronal viability and other signaling pathways beyond its primary mechanism of action. This knowledge is crucial for the continued understanding of adrenergic pharmacology and the development of novel therapeutics targeting the sympathetic nervous system.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of [3H]norepinephrine uptake in organ cultured rat superior cervical ganglia by xylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. mdpi.com [mdpi.com]

Guanadrel's Structure-Activity Relationship (SAR): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel is a postganglionic adrenergic neuron-blocking agent that has been used as an antihypertensive agent.[1][2] Its mechanism of action involves the selective uptake into sympathetic neurons and subsequent depletion of norepinephrine stores, leading to a reduction in blood pressure.[3] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design of novel analogs with improved pharmacological profiles, such as enhanced potency, selectivity, or reduced side effects. This guide provides a comprehensive overview of the known SAR aspects of this compound, details key experimental protocols for its evaluation, and visualizes important pathways and workflows.

Mechanism of Action

This compound's antihypertensive effect is a direct consequence of its interaction with the sympathetic nervous system. The drug is a substrate for the norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2).[4] This transporter is located on the presynaptic membrane of adrenergic neurons and is responsible for the reuptake of norepinephrine from the synaptic cleft.

The key steps in this compound's mechanism of action are:

-

Uptake into the Neuron: this compound is recognized and actively transported into the sympathetic neuron by NET.[3]

-

Vesicular Accumulation: Once inside the neuron, this compound is concentrated in the norepinephrine storage vesicles.

-

Norepinephrine Displacement: this compound displaces norepinephrine from these storage vesicles.[3]

-

Depletion of Norepinephrine Stores: The displaced norepinephrine is metabolized by monoamine oxidase (MAO) within the neuron, leading to a gradual depletion of norepinephrine stores.

-

Inhibition of Neurotransmission: Upon stimulation of the sympathetic nerve, there is a reduced amount of norepinephrine released into the synaptic cleft. This diminished neurotransmission leads to decreased activation of adrenergic receptors on blood vessels, resulting in vasodilation and a subsequent lowering of blood pressure.[1]

Structure-Activity Relationship (SAR) Studies

A comprehensive, publicly available quantitative SAR study for a series of this compound analogs is currently lacking. Therefore, the following discussion is based on the known importance of its key structural features for its mechanism of action and by making logical inferences from related adrenergic neuron blockers.

The structure of this compound, 2-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)guanidine, consists of two main pharmacophoric elements: the guanidine group and the spiroketal moiety .

The Guanidine Group

The highly basic guanidine group is crucial for the pharmacological activity of this compound. It exists in its protonated guanidinium form at physiological pH. This positive charge is essential for its recognition and transport by the norepinephrine transporter (NET), which naturally transports the protonated amine of norepinephrine.

-

Basicity: Modifications that reduce the basicity of the guanidine group are expected to decrease the affinity for NET and, consequently, reduce the adrenergic neuron blocking activity.

-

Substitution: Substitution on the guanidine nitrogen atoms could impact both the basicity and the steric bulk. N-alkylation or N-acylation would likely lead to a significant loss of activity.

The Spiroketal Moiety

The 1,4-dioxaspiro[4.5]decane portion of this compound is a lipophilic group that likely contributes to the overall physicochemical properties of the molecule, influencing its absorption, distribution, and interaction with the binding pocket of NET.

-

Lipophilicity: The spiroketal system provides a degree of lipophilicity that is likely optimal for crossing cell membranes and for interacting with the transporter. Significant alterations to this lipophilicity could adversely affect its pharmacokinetic and pharmacodynamic properties.

-

Steric Bulk: The size and conformation of the spiro-system are likely important for fitting into the NET binding site. Modifications to the cyclohexane ring, such as substitution or changing the ring size, would be expected to alter the activity. Similarly, alterations to the dioxolane ring would also likely impact activity.

The Ethyl Linker

The ethyl group connecting the spiroketal moiety and the guanidine group acts as a spacer. The length and flexibility of this linker are critical for correctly positioning the guanidine group for interaction with NET. Shortening or lengthening this chain would likely have a detrimental effect on activity.

Illustrative Quantitative SAR Data

The following table is a hypothetical representation of what a quantitative SAR study for this compound analogs might look like. Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

| Compound | R1 | R2 | Norepinephrine Uptake Inhibition IC50 (nM) | In Vivo Antihypertensive Activity (ED50, mg/kg) |

| This compound | H | H | Value | Value |

| Analog 1 | CH3 | H | Value | Value |

| Analog 2 | H | CH3 | Value | Value |

| Analog 3 | - | Cyclopentyl | Value | Value |

| Analog 4 | H | COCH3 | Value | Value |

Experimental Protocols

The evaluation of this compound and its potential analogs involves both in vitro and in vivo assays to determine their potency in blocking the norepinephrine transporter and their efficacy in lowering blood pressure.

In Vitro: Norepinephrine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Objective: To determine the in vitro potency (IC50) of compounds in inhibiting norepinephrine uptake.

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-BE(2)C) endogenously expressing NET.[5]

-

Cell culture medium and supplements.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Norepinephrine (radiolabeled).

-

Test compounds and reference inhibitor (e.g., Desipramine).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Culture SK-N-BE(2)C cells in appropriate flasks until they reach confluency.

-

Plating: Plate the cells in 24-well plates at a suitable density and allow them to adhere overnight.[5]

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in KRH buffer.

-

Assay Initiation:

-

Wash the cells with KRH buffer.

-

Add KRH buffer containing the test compound or reference inhibitor to the wells.

-

Add [³H]-Norepinephrine to each well to initiate the uptake. The final concentration should be close to the Km value for the transporter.[5]

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes).[5]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well.

-

Transfer the lysate to scintillation vials containing scintillation fluid.

-

Quantify the amount of radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is widely used to assess the blood pressure-lowering effects of potential antihypertensive agents.

Objective: To evaluate the in vivo efficacy and duration of action of test compounds in a hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR).

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).

-

Test compounds and a reference antihypertensive drug (e.g., this compound sulfate).

-

Animal cages and standard laboratory animal care facilities.

Procedure:

-

Acclimatization: Acclimatize the SHR to the laboratory environment and the blood pressure measurement procedure for at least one week.

-

Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of the conscious rats using the tail-cuff method.

-

Grouping: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Drug Administration: Administer the test compounds, reference drug, or vehicle orally (by gavage) or via another appropriate route.

-

Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the antihypertensive effect.

-

Data Analysis:

-

Calculate the change in SBP and HR from baseline for each animal at each time point.

-

Compare the effects of the test compounds with the vehicle control and the reference drug using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Determine the dose-response relationship and calculate the ED50 if applicable.

-

Conclusion

This compound's unique structure, featuring a critical guanidine group and a spiroketal moiety, dictates its mechanism of action as an adrenergic neuron blocking agent. While a detailed quantitative structure-activity relationship for a series of this compound analogs is not publicly available, the foundational understanding of its pharmacophore allows for rational drug design efforts. The guanidinium group's positive charge is essential for its interaction with the norepinephrine transporter, and the lipophilic spiro-system likely plays a key role in its overall pharmacokinetic and pharmacodynamic profile. Further research involving the synthesis and biological evaluation of a systematic series of this compound analogs is necessary to fully elucidate the quantitative SAR and to guide the development of next-generation adrenergic neuron blockers with improved therapeutic properties. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

Guanadrel Metabolism and Metabolite Activity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanadrel, an adrenergic neuron-blocking agent, has been utilized for the management of hypertension. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolites and their biological activities. While the parent drug's mechanism is well-documented, the pharmacological contribution of its metabolites remains an area with significant knowledge gaps. This document summarizes the known metabolic pathways, identifies key metabolites, and critically evaluates the limited data on their biological effects. Furthermore, it outlines detailed experimental protocols to facilitate future research aimed at elucidating the complete metabolic fate and pharmacological profile of this compound and its derivatives.

Introduction

This compound is a postganglionic adrenergic blocking agent effective in the treatment of hypertension.[1][2] It exerts its therapeutic effect by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to a reduction in arteriolar vasoconstriction.[3][4] this compound is rapidly absorbed from the gastrointestinal tract and undergoes partial metabolism in the liver.[1][5] Approximately 40-50% of an orally administered dose is metabolized, while the remainder is excreted unchanged in the urine.[5] Understanding the biotransformation of this compound is crucial for a complete comprehension of its pharmacological profile, including potential contributions of its metabolites to efficacy and adverse effects.

Pharmacokinetics of this compound

A summary of the key pharmacokinetic parameters of this compound is presented in Table 1.

| Parameter | Value | Reference |

| Absorption | Rapidly and readily absorbed from the gastrointestinal tract | [1][2] |

| Metabolism | Partially metabolized by the liver (40-50% of oral dose) | [1][5] |

| Half-life | Approximately 10-12 hours | [1][6] |

| Excretion | Primarily via urine; ~50% as unchanged drug | [1] |

| Protein Binding | Low, approximately 20% | [2] |

This compound Metabolism

The metabolism of this compound is known to occur primarily in the liver.[3] However, detailed information regarding the specific metabolic pathways and the enzymes involved is not extensively documented in publicly available literature.

Known Metabolites

To date, only one metabolite of this compound has been definitively identified in the literature:

-

2,3-dihydroxypropylguanidine : This metabolite is formed through the cleavage of the spiroketal ring of the parent this compound molecule.[1]

The presence of other metabolites is suggested by the fact that 40-50% of the drug is metabolized, yet only one major metabolite has been characterized. Further investigation is warranted to identify and quantify all metabolic products.

Putative Metabolic Pathways

Based on the structure of this compound, several metabolic reactions are plausible. A proposed metabolic pathway is illustrated in the diagram below. It is important to note that this pathway is hypothetical and requires experimental validation.

References

- 1. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of this compound in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Guanadrel in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of guanadrel, a postganglionic adrenergic-blocking agent. It is important to note that while the mechanism of action and human pharmacokinetics of this compound are established, specific, quantitative pharmacokinetic data from animal models are not extensively available in the public domain. This document synthesizes the available information, outlines the known preclinical safety studies, and presents a generalized framework for the experimental protocols that would be used to determine such a profile.

This compound: An Overview

This compound is an antihypertensive drug that functions by interfering with the sympathetic nervous system.[1] Its primary mechanism involves uptake into sympathetic neurons, where it displaces the neurotransmitter norepinephrine from its storage vesicles.[2][3] This action depletes norepinephrine stores, leading to reduced neurotransmitter release and a subsequent decrease in arteriolar vasoconstriction, ultimately lowering blood pressure.[2]

Mechanism of Action

The antihypertensive effect of this compound is a direct result of its interaction with presynaptic sympathetic neurons. The key steps in its mechanism of action are as follows:

-

Neuronal Uptake: this compound is a substrate for the norepinephrine transporter (NET), which actively transports it from the synaptic cleft into the presynaptic neuron.

-

Vesicular Sequestration: Once inside the neuron, this compound is transported into synaptic vesicles.

-

Norepinephrine Displacement: Within the vesicles, this compound displaces norepinephrine from its storage sites.

-

Inhibition of Norepinephrine Release: The depletion of vesicular norepinephrine leads to a diminished release of the neurotransmitter upon nerve stimulation.

-

Reduced Sympathetic Tone: The decreased availability of norepinephrine at the neuroeffector junction on blood vessels results in reduced stimulation of adrenergic receptors, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in the sympathetic neuron.

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion (ADME) Summary

| Parameter | Human Pharmacokinetic Data | Preclinical Animal Model Information |

| Absorption | This compound is rapidly and readily absorbed from the gastrointestinal tract following oral administration.[2][3] Some reports suggest that its absorption may be incomplete.[4] | Chronic oral gavage toxicity studies have been performed in rats and dogs , though specific bioavailability data from these studies are not publicly available.[5] |

| Distribution | Plasma protein binding is low, at approximately 20%.[3] | Data regarding the volume of distribution and tissue penetration in animal models have not been found in the reviewed literature. |

| Metabolism | The drug is partially metabolized, primarily by the liver.[2][3] | The specific metabolic pathways and metabolite profiles in preclinical animal models have not been detailed in available sources. |

| Excretion | Approximately 50% of an orally administered dose is excreted unchanged in the urine.[2] The elimination half-life is approximately 10 to 12 hours.[2][4] | Parenteral administration was used in teratogenicity studies in rats and embryocidal studies in guinea pigs , but excretion kinetics from these studies are not available.[2] |

Preclinical Safety Studies

While detailed pharmacokinetic data is scarce, records indicate that this compound has been evaluated in several animal models for safety and toxicity.

| Study Type | Animal Model(s) | Route of Administration | Observations | Reference(s) |

| Chronic Toxicity | Rats, Dogs | Oral Gavage | Long-term toxicity was assessed, but specific findings are not detailed in the available literature. | [5] |

| Teratogenicity | Rats | Parenteral | Teratogenic effects were observed at doses up to 2 mg/kg. | [2] |

| Embryocidal Effects | Guinea Pigs | Parenteral | Daily doses of 0.5 mg were found to have embryocidal effects. | [2] |

General Experimental Protocol for a Preclinical Pharmacokinetic Study

In the absence of specific published protocols for this compound, a standard methodology for determining the oral pharmacokinetic profile of a compound in a rodent model is described below.

Hypothetical Experimental Workflow for an Oral Pharmacokinetic Study in Rats

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

1. Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, would be used following an acclimatization period of at least one week.

2. Housing: Animals would be housed under standard laboratory conditions (12-hour light/dark cycle) with ad libitum access to standard chow and water, except for an overnight fast prior to dosing.

3. Dosing Formulation and Administration: this compound sulfate would be dissolved in a suitable vehicle, such as sterile water, and administered as a single oral dose via gavage.

4. Blood Sampling: Serial blood samples (approx. 0.2 mL) would be collected, typically from a tail vein or indwelling cannula, at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

5. Plasma Processing: Plasma would be isolated by centrifugation of the blood samples and stored at -80°C pending analysis.

6. Bioanalysis: The concentration of this compound in the plasma samples would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

7. Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½), would be calculated using non-compartmental analysis software.

Conclusion

The available scientific literature provides a clear picture of this compound's mechanism of action and its general pharmacokinetic properties in humans. However, there is a notable lack of detailed, quantitative pharmacokinetic data for this compound in preclinical animal models. The documented use of rats, dogs, and guinea pigs in safety and toxicology studies confirms their relevance in the evaluation of this compound. A comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound in these species would require dedicated studies, likely following modern bioanalytical and pharmacokinetic analysis standards. Such data would be essential for a complete preclinical profile and for any future research involving this or structurally related compounds.

References

Guanadrel's Interaction with Adrenergic Systems: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action at the Presynaptic Neuron

Guanadrel exerts its sympatholytic effect by targeting the presynaptic adrenergic neuron.[1] The process can be broken down into several key steps:

-

Neuronal Uptake: this compound is recognized and actively transported into the sympathetic neuron from the synaptic cleft by the norepinephrine transporter (NET), also known as SLC6A2.[3][4] It essentially acts as a substrate for this transporter.[4]

-

Vesicular Sequestration and Norepinephrine Displacement: Once inside the neuron, this compound is concentrated within the synaptic vesicles, the storage sites for norepinephrine.[2] It gradually displaces norepinephrine from these storage sites.[2][5]

-

Inhibition of Norepinephrine Release: this compound also blocks the release of norepinephrine that is normally triggered by a nerve impulse.[1] This leads to a depletion of catecholamines at the nerve endings.[2]

The net result of these actions is a significant reduction in the amount of norepinephrine released into the synapse upon sympathetic nerve stimulation.[1] This decrease in neurotransmitter availability leads to reduced activation of postsynaptic alpha and beta-adrenergic receptors, resulting in vasodilation and a lowering of blood pressure.[5] It has a mechanism similar to guanethidine, but with a more rapid onset of action and a shorter half-life of approximately 10 hours.[3]

Interaction with the Norepinephrine Transporter (NET)

This compound's entry into the presynaptic neuron is critically dependent on the norepinephrine transporter.[4] One source describes this compound as a partial agonist at the sodium-dependent noradrenaline transporter.[6]

Quantitative Data on this compound's Interaction with NET

| Target | Ligand | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |

| Norepinephrine Transporter (NET/SLC6A2) | This compound | Human | Not Specified | Partial Agonist (Quantitative data not available) | [6] |

Direct Interaction with Adrenergic Receptors

The primary mechanism of this compound is not direct antagonism or agonism at postsynaptic adrenergic receptors.[7] Its effects are mediated by the reduction of norepinephrine in the synapse.[1]

Quantitative Data on this compound's Interaction with Adrenergic Receptors

There is no available data from the reviewed literature to suggest that this compound has a significant direct binding affinity for alpha or beta-adrenergic receptors.

| Receptor Subtype | Ligand | Species | Assay Type | Affinity (Kᵢ/IC₅₀) | Reference |

| α₁-Adrenergic | This compound | Not Available | Not Available | Not Available | |

| α₂-Adrenergic | This compound | Not Available | Not Available | Not Available | |

| β₁-Adrenergic | This compound | Not Available | Not Available | Not Available | |

| β₂-Adrenergic | This compound | Not Available | Not Available | Not Available |

Downstream Effects on Adrenergic Receptor Function: Homologous Upregulation

Chronic reduction of sympathetic nervous system activity with this compound can lead to a compensatory change in postsynaptic adrenergic receptor sensitivity, a phenomenon known as homologous upregulation.[8]

Experimental Evidence and Quantitative Data

A study in humans demonstrated that suppression of sympathetic activity with this compound leads to an increased sensitivity of arterial alpha-adrenergic responsiveness.[8]

| Parameter | Placebo | This compound | P-value |

| Plasma Norepinephrine (NE) | 1.28 ± 0.09 nM | 0.85 ± 0.06 nM | P = 0.0001 |

| Extravascular NE Release Rate | 7.1 ± 0.7 nmol/min per m² | 4.0 ± 0.2 nmol/min per m² | P = 0.0004 |

| Forearm Blood Flow Response to NE | Baseline | Increased Sensitivity | P = 0.03 |

| Forearm Blood Flow Response to Angiotensin II | Baseline | No significant difference | P = 0.81 |

Data from a study on homologous upregulation of human arterial alpha-adrenergic responses by this compound.[8]

The increased sensitivity to norepinephrine, but not to the non-adrenergic agonist angiotensin II, suggests a specific upregulation of the alpha-adrenergic signaling pathway.[8]

Experimental Protocol: Assessment of Arterial Alpha-Adrenergic Responsiveness

The following is a summary of the protocol used to demonstrate homologous upregulation of arterial alpha-adrenergic responsiveness during this compound administration.[8]

-

Study Design: A double-blind, randomized, crossover study comparing placebo with this compound.

-

Subjects: Healthy human volunteers.

-

Drug Administration: Subjects received either this compound (5 mg) or a placebo.

-

Measurement of Sympathetic Activity: Plasma norepinephrine levels and extravascular norepinephrine release rate (derived from [³H]NE kinetics) were measured to confirm suppression of sympathetic nervous system activity.

-

Assessment of Vascular Responsiveness:

-

Forearm blood flow (FABF) was measured by plethysmography.

-

Intra-arterial infusions of norepinephrine (NE) were administered to assess alpha-adrenergic responsiveness.

-

Intra-arterial infusions of angiotensin II (AII) were used as a non-adrenergic vasoconstrictor control.

-

Phentolamine, an alpha-adrenergic antagonist, was infused to assess endogenous arterial alpha-adrenergic tone.

-

-

Data Analysis: The changes in forearm blood flow in response to the infusions of NE and AII during the this compound phase were compared to the placebo phase.

Visualizations

Signaling Pathways and Mechanisms

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C10H19N3O2 | CID 38521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Homologous upregulation of human arterial alpha-adrenergic responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Guanadrel Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Guanadrel Sulfate solutions intended for in vivo experimental use. The information compiled herein is based on publicly available data and established laboratory practices for the formulation of research compounds.

Compound Information: this compound Sulfate

This compound, administered as this compound sulfate, is a postganglionic adrenergic blocking agent.[1] It acts by inhibiting the release of norepinephrine from nerve endings, leading to a reduction in sympathetic tone and subsequent lowering of blood pressure.[2] It is most commonly used in experimental models of hypertension.

Chemical and Physical Properties

A summary of the relevant properties of this compound and its sulfate salt is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | This compound: C₁₀H₁₉N₃O₂this compound Sulfate: C₂₀H₄₀N₆O₈S | [3] |

| Molecular Weight | This compound: 213.28 g/mol this compound Sulfate: 524.63 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Water: 76 mg/mL at 25°CDMSO: Soluble | [4] |

| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). |

This compound Signaling Pathway

This compound's mechanism of action involves its uptake into sympathetic neurons and subsequent interference with norepinephrine storage and release.

Experimental Protocols

The following protocols are provided as a starting point for the preparation of this compound sulfate solutions for common routes of administration in animal research. It is imperative that all solutions for parenteral administration are prepared under sterile conditions.

Oral Administration (Gavage)

Oral gavage is a common method for administering this compound in rodent studies.[5]

Materials:

-

This compound Sulfate powder

-

Sterile distilled water or 0.9% sterile saline

-

Appropriate size gavage needles

-

Sterile tubes and glassware

-

Calibrated balance and weigh boats

-

Magnetic stirrer and stir bar

Protocol:

-

Calculate the required amount of this compound Sulfate based on the desired dose and the number and weight of the animals.

-

Weigh the calculated amount of this compound Sulfate using a calibrated balance.

-

Add the desired volume of sterile water or saline to a sterile beaker with a magnetic stir bar.

-

Slowly add the this compound Sulfate powder to the vehicle while stirring.

-

Continue stirring until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary.

-

Visually inspect the solution for any particulate matter. If present, the solution should be filtered through a 0.22 µm sterile filter.

-

Store the final solution in a sterile, light-protected container.

Dosage and Vehicle Recommendations for Oral Gavage:

| Parameter | Recommendation | Notes |

| Vehicle | Sterile Water, 0.9% Saline | Ensure the vehicle is appropriate for the animal model and experimental design. |

| Typical Dosage Range | 15-400 mg/kg in rats and dogs[5] | The appropriate dose will depend on the specific research question and animal model. |

| Maximum Volume | 5-10 mL/kg for rats | Adhere to institutional guidelines for gavage volumes. |

Intraperitoneal (IP) and Intravenous (IV) Injection

For systemic administration via injection, it is critical to use a sterile, isotonic, and pH-neutral solution to minimize irritation and ensure animal welfare.

Materials:

-

This compound Sulfate powder

-

Sterile Water for Injection (WFI), 0.9% Sterile Saline for Injection, or Phosphate-Buffered Saline (PBS)

-

Sterile vials, syringes, and needles

-

0.22 µm sterile syringe filters

-

Laminar flow hood or sterile work area

-

pH meter and sterile solutions for pH adjustment (e.g., 0.1 N NaOH, 0.1 N HCl) if necessary

Protocol:

-

Perform all steps in a laminar flow hood to maintain sterility.

-

Calculate and weigh the required amount of this compound Sulfate.

-

Add the desired volume of sterile vehicle (WFI, Saline, or PBS) to a sterile container.

-

Dissolve the this compound Sulfate in the vehicle with sterile stirring.

-

Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 7.2-7.4) using sterile acid or base solutions.

-

Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Store the sterile solution appropriately.

Formulation Parameters for Injectable Solutions:

| Parameter | Recommendation | Rationale |

| Vehicle | 0.9% Sterile Saline, Phosphate-Buffered Saline (PBS) | Ensures isotonicity, minimizing cell lysis and irritation at the injection site. |

| pH | 7.2 - 7.4 | Physiological pH is crucial for preventing pain and tissue damage upon injection. |

| Sterility | Must be sterile | Prevents infection. |

| Endotoxins | Should be tested and within acceptable limits | Prevents pyrogenic reactions. |

Solution Stability and Storage

While specific stability data for lab-prepared this compound solutions is not extensively published, general guidelines for pharmaceutical preparations should be followed.

| Storage Condition | Recommended Duration | Notes |

| 2-8°C (Refrigerated) | Up to 1 week | Protect from light. Visually inspect for precipitation or discoloration before use. |

| -20°C (Frozen) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Thaw completely and mix well before use. |

It is strongly recommended to prepare solutions fresh whenever possible. If storage is necessary, a small-scale stability study under the intended storage conditions is advised to ensure the compound remains in solution and does not degrade.

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound solutions in an in vivo experiment.

Safety Precautions

-

Follow all institutional guidelines for the safe handling of chemical compounds and for animal welfare.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound sulfate powder and solutions.

-

For injectable solutions, strict aseptic technique is mandatory to prevent contamination.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and institutional policies. The user is responsible for ensuring the safety and validity of their experimental procedures.

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Sulfate | C20H40N6O8S | CID 68552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Protocol for Studying Guanadrel's Effects on Blood Pressure in Rats

Application Notes

Guanadrel is a postganglionic adrenergic-blocking agent that effectively lowers blood pressure by inhibiting the release of norepinephrine from sympathetic nerve endings.[1][2][3] This protocol outlines a comprehensive method for evaluating the antihypertensive effects of this compound in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR). The SHR model is genetically predisposed to developing hypertension and is a standard model for preclinical assessment of antihypertensive drugs.

This document provides detailed procedures for oral administration of this compound, subsequent monitoring of cardiovascular parameters, and presentation of the collected data. The protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of animal handling and cardiovascular physiology.

Mechanism of Action: this compound is taken up into the presynaptic sympathetic neuron via the norepinephrine transporter. Inside the neuron, it displaces norepinephrine from its storage vesicles, leading to a depletion of norepinephrine stores. Consequently, the amount of norepinephrine released upon nerve stimulation is reduced, resulting in decreased vasoconstriction of arterioles and a subsequent reduction in blood pressure.[1][2][3]

Experimental Protocols

Animal Model and Acclimation

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks of age, with established hypertension (Systolic Blood Pressure > 160 mmHg).

-

Control Group: Age-matched male Wistar-Kyoto (WKY) rats as a normotensive control.

-

Acclimation: Upon arrival, all rats will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle. They will have ad libitum access to standard chow and water. A minimum of one week of acclimation is required before any experimental procedures.

This compound Administration

-

Drug Preparation: this compound sulfate will be dissolved in sterile distilled water to the desired concentrations. The solution should be prepared fresh daily.

-

Dosage Regimen: Based on toxicity studies in rats, a dose-response study is recommended. The following oral doses are suggested: 10 mg/kg, 30 mg/kg, and 100 mg/kg.[4] A vehicle control group will receive an equivalent volume of distilled water.

-

Administration: this compound will be administered once daily via oral gavage for a period of 4 weeks. The volume of administration should be consistent across all groups (e.g., 5 mL/kg).

Blood Pressure and Heart Rate Measurement

-

Method: Non-invasive tail-cuff plethysmography is a suitable method for repeated measurements in conscious rats. For more precise and continuous data, direct measurement via arterial catheterization can be employed, though it is more invasive.

-

Procedure (Tail-Cuff):

-

Rats will be placed in a restrainer and allowed to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.

-

A tail-cuff with a pneumatic pulse sensor will be placed at the base of the tail.

-

The cuff will be inflated and deflated automatically, and the system will record systolic blood pressure, diastolic blood pressure, and heart rate.

-

For each time point, a minimum of five consecutive successful readings will be averaged.

-

-

Measurement Schedule:

-

Baseline: Measurements will be taken for three consecutive days before the start of treatment to establish a stable baseline.

-

Treatment Period: Measurements will be taken weekly, 2 hours post-dosing, to monitor the acute effects, and also at 24 hours post-dosing (immediately before the next dose) to assess the duration of action.

-

Final Measurement: A final measurement will be taken on the last day of the 4-week treatment period.

-

Data Presentation

The following tables present illustrative data for the expected outcomes of the study.

Table 1: Effect of 4-Week Oral this compound Treatment on Systolic Blood Pressure (SBP) in SHR Rats

| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Change in SBP (mmHg) |

| WKY (Control) | Vehicle | 125 ± 5 | 127 ± 6 | +2 ± 3 |

| SHR (Control) | Vehicle | 185 ± 8 | 188 ± 7 | +3 ± 4 |

| This compound | 10 | 183 ± 7 | 165 ± 6 | -18 ± 5 |

| This compound | 30 | 186 ± 8 | 148 ± 7 | -38 ± 6 |

| This compound | 100 | 184 ± 6 | 135 ± 5 | -49 ± 5 |

*Data are presented as Mean ± SEM.

Table 2: Effect of 4-Week Oral this compound Treatment on Diastolic Blood Pressure (DBP) in SHR Rats

| Treatment Group | Dose (mg/kg/day) | Baseline DBP (mmHg) | Week 4 DBP (mmHg) | Change in DBP (mmHg) |

| WKY (Control) | Vehicle | 85 ± 4 | 86 ± 5 | +1 ± 2 |

| SHR (Control) | Vehicle | 128 ± 6 | 130 ± 5 | +2 ± 3 |

| This compound | 10 | 127 ± 5 | 112 ± 4 | -15 ± 4 |

| This compound | 30 | 129 ± 6 | 98 ± 5 | -31 ± 5 |

| This compound | 100 | 126 ± 5 | 89 ± 4 | -37 ± 4 |

*Data are presented as Mean ± SEM.

Table 3: Effect of 4-Week Oral this compound Treatment on Heart Rate (HR) in SHR Rats

| Treatment Group | Dose (mg/kg/day) | Baseline HR (bpm) | Week 4 HR (bpm) | Change in HR (bpm) |

| WKY (Control) | Vehicle | 350 ± 15 | 348 ± 12 | -2 ± 8 |

| SHR (Control) | Vehicle | 380 ± 18 | 385 ± 15 | +5 ± 10 |

| This compound | 10 | 382 ± 16 | 360 ± 14 | -22 ± 9 |

| This compound | 30 | 378 ± 15 | 345 ± 12 | -33 ± 11 |

| This compound | 100 | 385 ± 17 | 330 ± 10 | -55 ± 9 |

*Data are presented as Mean ± SEM.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in a sympathetic neuron.

Experimental Workflow

Caption: Experimental workflow for studying this compound in rats.

References

Assessing the Cytotoxicity of Guanadrel: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanadrel is an antihypertensive drug that functions as a postganglionic adrenergic blocking agent. Its primary mechanism of action involves the displacement of norepinephrine from nerve endings, leading to a reduction in sympathetic tone and blood pressure.[1][2][3] While its therapeutic effects are well-documented, a comprehensive understanding of its potential cytotoxic effects at the cellular level is less established. These application notes provide a detailed framework and experimental protocols for assessing the in vitro cytotoxicity of this compound.

The following protocols are designed to enable researchers to determine the cytotoxic potential of this compound, elucidate the mechanisms of cell death, and investigate the underlying signaling pathways. The assays described are standard methods in toxicology and cell biology, providing a robust platform for evaluating the cellular response to this compound exposure.[4][5][6]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Incubation Time (48h) | IC50 (µM) |

| SH-SY5Y | Human Neuroblastoma | 48h | 150 µM |

| HepG2 | Human Hepatocellular Carcinoma | 48h | 350 µM |

| HEK293 | Human Embryonic Kidney | 48h | 500 µM |

| PC12 | Rat Pheochromocytoma | 48h | 120 µM |

Table 2: Hypothetical Results of Mechanistic Cytotoxicity Assays

| Assay | Cell Line | This compound Concentration | Observation | Implication |

| LDH Release | SH-SY5Y | 150 µM | 15% increase vs. control | Minor necrotic component |

| Annexin V / PI | SH-SY5Y | 150 µM | 60% Annexin V positive, 10% PI positive | Apoptosis is the primary mode of cell death |

| Caspase-3/7 Activity | SH-SY5Y | 150 µM | 5-fold increase vs. control | Caspase-dependent apoptosis |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4]

Materials:

-

This compound sulfate

-

Selected cell lines (e.g., SH-SY5Y, HepG2, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (medium with the same concentration of solvent used for this compound) and untreated controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage, an indicator of necrosis.[7]

Materials:

-

This compound-treated cell culture supernatants

-

LDH assay kit (commercially available)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of LDH release relative to the maximum release control.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound-treated cells

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the desired concentrations of this compound for the selected time point.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

- 1. This compound. A new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Neuroblastoma Medication: Antineoplastic agents [emedicine.medscape.com]

- 4. The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Management of High-risk Neuroblastoma in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

Application Notes and Protocols for Guanadrel in Neurological Disorder Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guanadrel is a postganglionic adrenergic blocking agent historically used as an antihypertensive medication.[1][2][3] Its primary mechanism involves inhibiting the sympathetic nervous system by depleting norepinephrine from nerve endings.[1][4] While its clinical application has been focused on controlling high blood pressure, its specific action on adrenergic neurons presents a tool for researchers investigating the role of the peripheral sympathetic nervous system in the context of various pathologies.

It is important to note that direct research on this compound for treating core neurological disorders like Alzheimer's, Parkinson's, or Huntington's disease is not extensively documented in current literature. Studies in these areas often focus on centrally-acting drugs with similar names, such as guanfacine for Alzheimer's disease[5][6] or guanabenz for Parkinson's disease models.[7][8] this compound's utility in neurological research is therefore primarily as a pharmacological tool to modulate peripheral adrenergic signaling, rather than as a direct therapeutic candidate for central nervous system (CNS) disorders, especially as it is reported to poorly cross the blood-brain barrier.[9]